molecular formula C17H21N3O4 B11403370 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide

Cat. No.: B11403370
M. Wt: 331.4 g/mol
InChI Key: LDQPDVRAQCEDAR-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under dehydrating conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the 1,2,4-oxadiazole ring with a 3,4-dimethoxyphenyl moiety, which can be accomplished using palladium-catalyzed cross-coupling reactions.

    Attachment of the butanamide side chain:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of biological pathways and interactions, particularly those involving the 1,2,4-oxadiazole ring.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide involves its interaction with molecular targets and pathways within biological systems. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)butanamide is unique due to its combination of the 1,2,4-oxadiazole ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

InChI

InChI=1S/C17H21N3O4/c1-4-10-18-15(21)6-5-7-16-19-17(20-24-16)12-8-9-13(22-2)14(11-12)23-3/h4,8-9,11H,1,5-7,10H2,2-3H3,(H,18,21)

InChI Key

LDQPDVRAQCEDAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C)OC

Origin of Product

United States

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